Direct Binding Affinity to STAT3 SH2 Domain: STAT3-IN-38 vs. Celastrol
STAT3-IN-38 (Compound 4m) demonstrates significantly tighter binding to the STAT3 protein than the parent natural product celastrol, as confirmed by Surface Plasmon Resonance (SPR) analysis. [1] The published KD value for STAT3-IN-38 binding to rhSTAT3 is 45.33 µM. While the exact KD of celastrol was not disclosed, the study authors explicitly state that '4m could bind with STAT3 protein more tightly than celastrol.' [1] This improved binding affinity correlates with enhanced functional suppression of STAT3 phosphorylation and downstream gene expression, validating the structural modification strategy.
| Evidence Dimension | Binding affinity to STAT3 protein (SPR/KD) |
|---|---|
| Target Compound Data | KD = 45.33 µM for rhSTAT3; tighter binding than celastrol (qualitative SPR comparison) |
| Comparator Or Baseline | Celastrol (parent compound): weaker binding than STAT3-IN-38 (qualitative SPR comparison); specific KD value not reported |
| Quantified Difference | Quantitative KD for STAT3-IN-38: 45.33 µM; binding 'more tightly' than celastrol (statistical significance not reported) |
| Conditions | SPR analysis using recombinant human STAT3 (rhSTAT3); molecular docking and dynamics simulations |
Why This Matters
Tighter binding may translate to more potent STAT3 inhibition, which is critical for experiments requiring robust pathway suppression.
- [1] Xu, S., Fan, R., Wang, L., et al. Synthesis and biological evaluation of celastrol derivatives as potent antitumor agents with STAT3 inhibition. J Enzyme Inhib Med Chem. 2022;37(1):236-251. doi:10.1080/14756366.2021.2001805. View Source
